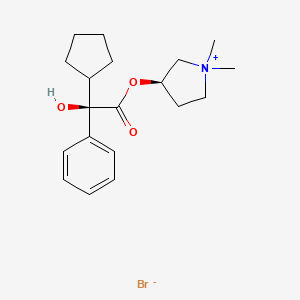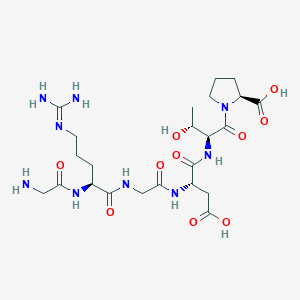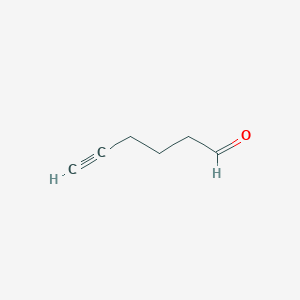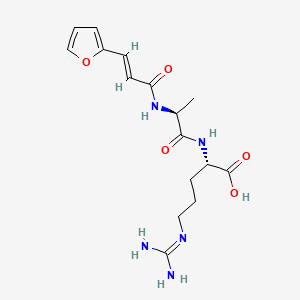
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various substrates. For instance, the synthesis of a compound with a similar structure, 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid, was reported using a series of reactions that may include alkylation, esterification, and resolution steps . This suggests that the synthesis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid could also involve complex reaction schemes, possibly starting from a simple diethyl malonate derivative followed by alkylation and esterification.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group and specific bond angles and distances . This information is crucial as it can help predict the molecular geometry and potential reactive sites of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.
Chemical Reactions Analysis
The behavior of similar compounds in various chemical assays has been studied. For instance, the compound synthesized in paper was investigated in the NBP assay procedure, which is used to assess alkylation potential. This indicates that 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid might also be reactive in such assays, potentially undergoing nucleophilic substitution reactions due to the presence of the hydroxy-butyric acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. For example, a derivative of hinopurpurin exhibited negative halochromism, which is a change in color with acidity, indicating that the electronic properties of the aromatic system can be significantly affected by the environment . This could imply that 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid may also show changes in its spectroscopic properties under different conditions due to the presence of the ethoxy and hydroxy groups.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is an intermediate in synthesizing angiotensin-converting enzyme inhibitors. A study by Li Li (2003) focused on synthesizing R-2-hydroxy-4-phenyl ethyl butyric acid and its ethyl ester, using DL-malic acid as a starting material. This process involved steps like enzyme activity, resolution, and Friedel-Crafts reaction, highlighting its practicability for industrial production of certain medications (Li, 2003).
Photovoltaic Applications
In the realm of renewable energy, specifically in polymer solar cells, compounds related to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid have found applications. Menglan Lv et al. (2014) studied a derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), used as an acceptor and cathode interfacial material in polymer solar cells. This compound demonstrated a potential for use in nano-structured organic solar cells, owing to its high electron mobility (Lv et al., 2014).
Corrosion Inhibition
In the field of materials science, a Schiff base derived from a compound structurally similar to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid showed potential as a corrosion inhibitor for steel. K. C. Emregül and M. Hayvalı (2006) found that this Schiff base effectively reduced the corrosion rate of steel in acidic conditions, suggesting its use in protecting metal surfaces (Emregül & Hayvalı, 2006).
Molecular Synthesis and Characterization
Research in organic chemistry has explored the synthesis of compounds with the 4-hydroxyphenyl moiety, which is structurally related to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. For instance, H. Nagarajaiah and N. Begum (2015) synthesized and characterized compounds with the 4-hydroxy-3-methoxy-phenyl group, using techniques like IR, NMR, and X-ray diffraction (Nagarajaiah & Begum, 2015).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid have been synthesized for potential therapeutic applications. T. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, utilizing a compound structurally similar to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Ikemoto et al., 2005).
Propriétés
IUPAC Name |
4-(4-ethoxy-2,5-dimethylphenyl)-4-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-18-13-8-9(2)11(7-10(13)3)12(15)5-6-14(16)17/h7-8,12,15H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACZEDNOYSAHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(CCC(=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














